N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC14619350
Molecular Formula: C20H16N8O2S
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N8O2S |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C20H16N8O2S/c21-17-18(27-30-26-17)22-15(29)11-31-20-23-19-16(24-25-20)13-8-4-5-9-14(13)28(19)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,21,26)(H,22,27,29) |
| Standard InChI Key | HYWWGARJCHCKRP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC(=O)NC5=NON=C5N |
Introduction
N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H- triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a complex organic compound featuring a unique combination of oxadiazole and triazine-indole moieties. This compound has garnered attention due to its potential biological activities, which are attributed to its intricate structural features. The molecular formula of this compound is C20H16N8O2S, indicating a diverse array of functional groups that contribute to its reactivity and interaction with biological systems .
Synthesis Methods
The synthesis of N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H- triazino[5,6-b]indol-3-yl)sulfanyl]acetamide can be achieved through several methods, emphasizing the importance of selecting appropriate reagents and conditions to ensure high yields and purity. These methods typically involve multi-step reactions that require careful control of reaction conditions to achieve the desired product.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. It has been shown to possess potential therapeutic properties, although specific details about its mechanism of action or efficacy in various disease models are not widely reported in the literature. The compound's unique structure suggests it could interact with multiple biological targets, which is a common trait among compounds with diverse therapeutic applications.
Comparison with Related Compounds
This comparison highlights the unique structural features of N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H- triazino[5,6-b]indol-3-yl)sulfanyl]acetamide and its potential for enhanced biological activity compared to simpler analogs.
Future Research Directions
Further research is warranted to fully explore the capabilities and optimize the use of N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-benzyl-5H- triazino[5,6-b]indol-3-yl)sulfanyl]acetamide in therapeutic contexts. This includes detailed studies on its mechanism of action, efficacy in various disease models, and potential side effects. Techniques such as molecular docking and in vitro assays will be crucial for understanding its interactions with biological targets and assessing its therapeutic potential.
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